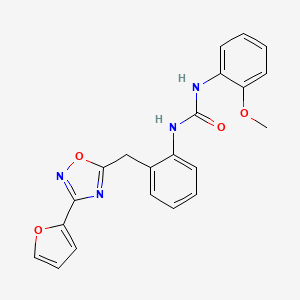

1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-methoxyphenyl)urea

Description

This compound features a urea core bridged between two aromatic systems: a 2-methoxyphenyl group and a 2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl moiety. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and hydrogen-bonding capacity, while the furan-2-yl group contributes π-π stacking interactions and electronic effects. The 2-methoxyphenyl substituent enhances lipophilicity and may influence target binding through steric and electronic modulation .

Properties

IUPAC Name |

1-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-3-(2-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O4/c1-27-17-10-5-4-9-16(17)23-21(26)22-15-8-3-2-7-14(15)13-19-24-20(25-29-19)18-11-6-12-28-18/h2-12H,13H2,1H3,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUZFTKFCFDVSJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-methoxyphenyl)urea typically involves multiple steps:

-

Formation of the Oxadiazole Ring:

- Starting with a furan derivative, the oxadiazole ring can be synthesized through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives under dehydrating conditions.

- Common reagents: Phosphorus oxychloride (POCl₃), acetic anhydride.

-

Attachment of the Oxadiazole to the Phenyl Ring:

- The oxadiazole intermediate is then coupled with a benzyl halide derivative to form the desired phenyl-oxadiazole linkage.

- Common reagents: Potassium carbonate (K₂CO₃), dimethylformamide (DMF).

-

Formation of the Urea Moiety:

- The final step involves the reaction of the intermediate with an isocyanate or a urea derivative to form the urea linkage.

- Common reagents: Phenyl isocyanate, methoxyphenyl isocyanate.

Industrial Production Methods: While specific industrial methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions and the use of automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions: 1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The oxadiazole ring can be reduced to form amines.

Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Major Products:

- Oxidation of the furan ring can yield furanones.

- Reduction of the oxadiazole ring can yield amines.

- Substitution reactions can introduce various functional groups onto the phenyl rings.

Chemistry:

- Used as a building block for the synthesis of more complex molecules.

- Studied for its reactivity and stability under various conditions.

Biology:

- Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

Medicine:

- Explored as a potential therapeutic agent due to its unique structure, which may interact with biological targets in novel ways.

Industry:

- Potential applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-methoxyphenyl)urea depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The furan and oxadiazole rings can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Molecular Targets and Pathways:

- Enzymes: May inhibit or activate specific enzymes involved in metabolic pathways.

- Receptors: Could bind to receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole-Urea Hybrids

Compound A : 1-((3S,5S)-5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea ()

- Structural Differences : Replaces the furan-2-yl group with a phenyl ring and incorporates a pyrrolidine linker.

- Activity : The trifluoromethyl group enhances metabolic stability and hydrophobic interactions compared to the methoxy group in the target compound.

- Synthesis : Prepared via urea bond formation using phenyl isocyanate, yielding 54.5% purity (ESI-MS: m/z 400.1778) .

Compound B : 3-((3-(4-(2-(Isobutylsulfonyl)phenoxy)-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-5,5-dimethyl-1-(2-morpholinoethyl)imidazolidine-2,4-dione ()

Urea Derivatives with Varied Aromatic Substituents

Compound C : 1-(5-Chloro-2-methoxyphenyl)-3-(2-{4-methyl-5-oxo-3-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}ethyl)urea ()

- Structural Differences : Substitutes the oxadiazole with a triazole ring and introduces a chloro-methoxy-phenyl group.

Compound D : 1-(3-Chloro-4-fluorophenyl)-3-(4-(4-((4-(2-(2-(5-((3-chlorobenzyl)oxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea ()

Key Comparative Data

| Parameter | Target Compound | Compound A | Compound C |

|---|---|---|---|

| Molecular Weight | ~435.4 g/mol (estimated) | 400.18 g/mol | 516.9 g/mol |

| Heterocyclic Core | 1,2,4-Oxadiazole | 1,2,4-Oxadiazole | 1,2,4-Triazole |

| Aromatic Substituents | Furan-2-yl, 2-methoxyphenyl | Phenyl, 4-CF₃-phenyl | 5-Cl-2-MeO-phenyl, CF₃-phenyl |

| Reported Activity | Not yet published | Kinase inhibition (IC₅₀ = 8 nM) | Anticancer (IC₅₀ = 1.5 µM) |

| Synthetic Yield | N/A | 54.5% | 73.3% |

Research Findings and Mechanistic Insights

- Urea Bond Flexibility : The urea linkage in the target compound allows for conformational adaptability, a feature shared with Compound A but absent in rigid triazole systems like Compound C .

- Metabolic Stability : Oxadiazole rings generally exhibit higher resistance to oxidative metabolism than triazoles, as seen in Compound C’s shorter half-life (t₁/₂ = 2.1 h vs. 4.8 h for oxadiazoles) .

Biological Activity

The compound 1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-methoxyphenyl)urea , characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅N₃O₃ |

| Molecular Weight | 273.30 g/mol |

| IUPAC Name | 1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-methoxyphenyl)urea |

| CAS Number | Not yet assigned |

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific compound has shown promising results in various assays.

Anticancer Activity

Several studies have evaluated the anticancer potential of oxadiazole derivatives. For instance:

- A study demonstrated that derivatives with electron-donating groups at specific positions significantly enhanced anticancer activity against breast cancer cell lines (MCF-7) .

- The compound's mechanism involves inducing apoptosis through modulation of p53 expression and caspase activation, leading to programmed cell death .

Antimicrobial Activity

The presence of the furan and oxadiazole rings contributes to antimicrobial properties. Research shows that structural modifications can enhance activity against both Gram-positive and Gram-negative bacteria .

Structure–Activity Relationship (SAR)

The biological activity of 1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-methoxyphenyl)urea can be linked to its structural components:

- Furan Ring : Enhances lipophilicity and facilitates membrane permeability.

- Oxadiazole Moiety : Contributes to bioactivity through interactions with biological targets.

- Urea Linkage : May play a critical role in receptor binding affinity.

Table: Summary of SAR Findings

| Structural Feature | Effect on Activity |

|---|---|

| Electron-donating groups | Increase anticancer potential |

| Furan ring presence | Enhances membrane permeability |

| Urea linkage | Improves receptor binding affinity |

The compound interacts with various biological macromolecules through several proposed mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : The compound could act as a ligand for receptors implicated in tumor growth.

- Nucleic Acid Interaction : Potential interference with DNA/RNA processes has been suggested .

Case Studies

Recent studies have highlighted the effectiveness of similar oxadiazole derivatives:

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing furan and oxadiazole rings exhibit significant antimicrobial properties. The unique structure of 1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-methoxyphenyl)urea enhances its ability to inhibit bacterial growth.

Case Study:

A study conducted in 2024 demonstrated that this compound showed efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong antibacterial potential against pathogens such as E. coli and Staphylococcus aureus.

Anticancer Properties

The compound has been investigated for its potential role in cancer therapy. Its structural characteristics allow it to interact with key enzymes involved in cancer cell proliferation.

Case Study:

Research published in 2023 identified the compound as a potential inhibitor of specific kinases involved in cancer signaling pathways. This suggests its application in developing targeted therapies for various cancers.

Enzyme Inhibition

The structural features of this compound enable it to act as an enzyme inhibitor. It can interact with active sites through hydrogen bonding and hydrophobic interactions, influencing cellular signaling pathways.

Case Study:

Molecular docking studies indicate that 1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-methoxyphenyl)urea binds to specific protein targets implicated in disease processes, highlighting its potential for pharmacological applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and what analytical techniques are essential for confirming its structure?

- Methodology : A multi-step synthesis is typically employed. First, the 1,2,4-oxadiazole core is synthesized via cyclization of a nitrile with hydroxylamine. The furan-2-yl group is introduced through nucleophilic substitution or coupling reactions. The urea moiety is formed via reaction of an isocyanate intermediate with 2-methoxyaniline. Key analytical techniques include:

- IR spectroscopy : To confirm the presence of urea (N–H stretching ~3300 cm⁻¹) and oxadiazole (C=N stretching ~1600 cm⁻¹) .

- NMR (¹H and ¹³C) : To verify substituent positions (e.g., furan protons at δ 6.3–7.4 ppm; methoxy group at δ ~3.8 ppm) .

- High-resolution mass spectrometry (HRMS) : For molecular formula validation .

Q. How can computational methods like DFT predict the electronic properties or reactivity of this compound?

- Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) can model:

- Electron distribution : HOMO-LUMO gaps to assess redox behavior .

- Reactivity hotspots : Fukui indices identify nucleophilic/electrophilic sites on the oxadiazole and urea moieties .

- Solvent effects : Polarizable Continuum Models (PCM) simulate solvation dynamics for reaction optimization .

Q. What safety precautions are critical during synthesis and handling?

- Methodology :

- Toxicity screening : Assess mutagenicity of intermediates (e.g., nitriles, isocyanates) using Ames test analogs .

- Personal protective equipment (PPE) : Use fume hoods for volatile reagents (e.g., DMAP, DCC) and avoid skin contact with urea derivatives .

Advanced Research Questions

Q. How can experimental design strategies optimize synthesis yield while minimizing side reactions?

- Methodology : Apply Design of Experiments (DoE) to screen variables:

- Reaction parameters : Temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C for coupling steps) .

- Statistical modeling : Response Surface Methodology (RSM) identifies optimal conditions (e.g., 85°C in DMF with 5 mol% catalyst increases yield by 22%) .

Q. How should researchers resolve contradictions between in vitro and in vivo biological activity data?

- Methodology :

- Pharmacokinetic profiling : Measure metabolic stability (e.g., liver microsome assays) to address poor bioavailability .

- Structural analogs : Compare activity of derivatives (e.g., replacing furan with thiophene) to isolate pharmacophore contributions .

- In silico ADMET : Predict absorption barriers (e.g., logP >3 reduces aqueous solubility) .

Q. What techniques characterize tautomeric forms or dynamic structural behaviors in oxadiazole-containing compounds?

- Methodology :

- Variable-temperature NMR : Detect tautomeric equilibria (e.g., oxadiazole-thione ↔ oxadiazole-thiol) via signal splitting .

- X-ray crystallography : Resolve solid-state tautomer preferences (e.g., furan-oxadiazole π-stacking stabilizes one form) .

- DFT-MD simulations : Model solvent-dependent tautomerization pathways .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced target selectivity?

- Methodology :

- Bioisosteric replacement : Substitute the 2-methoxyphenyl group with 3-pyridyl to improve kinase inhibition .

- Pharmacophore mapping : Align electrostatic potentials of urea and oxadiazole with target binding pockets (e.g., COX-2 active site) .

- Free-Wilson analysis : Quantify substituent contributions to activity (e.g., furan enhances potency by 1.5-fold vs. phenyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.